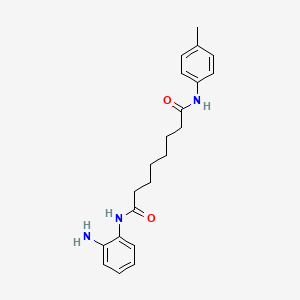

N'-(2-aminophenyl)-N-(4-methylphenyl)octanediamide

Descripción

N'-(2-aminophenyl)-N-(4-methylphenyl)octanediamide is a compound that belongs to the class of histone deacetylase inhibitors. These inhibitors have gained significant attention due to their potential therapeutic applications in treating various diseases, including cancer and neurodegenerative disorders . N'-(2-aminophenyl)-N-(4-methylphenyl)octanediamide is specifically known for its slow, tight-binding inhibition of class I histone deacetylases, particularly HDAC1, HDAC2, and HDAC3 .

Propiedades

Fórmula molecular |

C21H27N3O2 |

|---|---|

Peso molecular |

353.46 |

Nombre IUPAC |

N'-(2-aminophenyl)-N-(4-methylphenyl)octanediamide |

InChI |

InChI=1S/C21H27N3O2/c1-16-12-14-17(15-13-16)23-20(25)10-4-2-3-5-11-21(26)24-19-9-7-6-8-18(19)22/h6-9,12-15H,2-5,10-11,22H2,1H3,(H,23,25)(H,24,26) |

SMILES |

CC1=CC=C(C=C1)NC(=O)CCCCCCC(=O)NC2=CC=CC=C2N |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N'-(2-aminophenyl)-N-(4-methylphenyl)octanediamide involves the reaction of specific amines with pimelic acid derivatives. The reaction typically requires the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the desired compound . The reaction conditions often include controlled temperatures and pH levels to ensure optimal yield and purity.

Industrial Production Methods

Industrial production of N'-(2-aminophenyl)-N-(4-methylphenyl)octanediamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, along with advanced purification techniques to achieve high purity levels. The compound is typically produced in solid form and stored under specific conditions to maintain its stability .

Análisis De Reacciones Químicas

Types of Reactions

N'-(2-aminophenyl)-N-(4-methylphenyl)octanediamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can convert the compound into reduced forms with different properties.

Substitution: The compound can undergo substitution reactions where specific functional groups are replaced with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions vary depending on the desired outcome but generally involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include various derivatives of N'-(2-aminophenyl)-N-(4-methylphenyl)octanediamide with altered chemical properties. These derivatives are often studied for their potential therapeutic applications and biological activities .

Aplicaciones Científicas De Investigación

Mecanismo De Acción

N'-(2-aminophenyl)-N-(4-methylphenyl)octanediamide exerts its effects by inhibiting the activity of class I histone deacetylases (HDAC1, HDAC2, and HDAC3). The compound binds tightly to the active site of these enzymes, preventing them from deacetylating histone proteins. This inhibition leads to an increase in acetylated histones, resulting in changes in gene expression and cellular functions . The compound shows a preference for HDAC3, with a binding affinity significantly higher than for HDAC1 .

Comparación Con Compuestos Similares

Similar Compounds

Suberoylanilide Hydroxamic Acid (SAHA): A fast-on/fast-off HDAC inhibitor with broad activity against class I and class II HDACs.

Trichostatin A (TSA): A potent HDAC inhibitor with activity against both class I and class II HDACs.

Valproic Acid (VPA): A well-known HDAC inhibitor used in the treatment of epilepsy and bipolar disorder.

Uniqueness

N'-(2-aminophenyl)-N-(4-methylphenyl)octanediamide is unique due to its slow, tight-binding inhibition of class I HDACs, particularly HDAC3. This distinctive binding mechanism results in prolonged inhibition and reduced toxicity compared to other HDAC inhibitors like SAHA and TSA . The compound’s preference for HDAC3 makes it a valuable tool for studying the specific roles of this enzyme in various biological processes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.